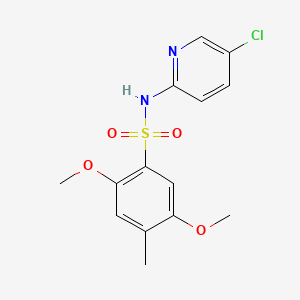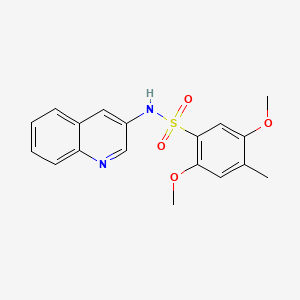
2,5-dimethoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a quinoline moiety attached to a benzene ring substituted with methoxy and methyl groups, as well as a sulfonamide functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
2,5-Dimethoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated derivatives and other substituted products.
科学研究应用
2,5-Dimethoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The compound acts as a potent reversible inhibitor against tissue-nonspecific alkaline phosphatase activity. It exhibits uncompetitive inhibition with respect to the phosphate donor substrate and noncompetitive inhibition with respect to the acceptor substrate, indicating an allosteric inhibition mechanism . Additionally, it has shown little or no inhibitory activity in over 250 assays involving other enzymes, making it highly selective .
相似化合物的比较
Similar Compounds
2,5-Dimethoxy-N-(quinolin-3-yl)benzenesulfonamide: Similar structure but lacks the methyl group.
Quinolinyl-pyrazoles: Compounds with a quinoline moiety and pyrazole ring, showing similar biological activities.
Methyleugenol: Contains methoxy and methyl groups but lacks the quinoline and sulfonamide functionalities.
Uniqueness
2,5-Dimethoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide is unique due to its combination of methoxy, methyl, quinoline, and sulfonamide groups, which confer specific chemical reactivity and biological activity. Its selective inhibition of tissue-nonspecific alkaline phosphatase sets it apart from other similar compounds.
属性
CAS 编号 |
1374681-64-7 |
|---|---|
分子式 |
C18H18N2O4S |
分子量 |
358.4g/mol |
IUPAC 名称 |
2,5-dimethoxy-4-methyl-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H18N2O4S/c1-12-8-17(24-3)18(10-16(12)23-2)25(21,22)20-14-9-13-6-4-5-7-15(13)19-11-14/h4-11,20H,1-3H3 |
InChI 键 |
UPGFHZVAKWJQQE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


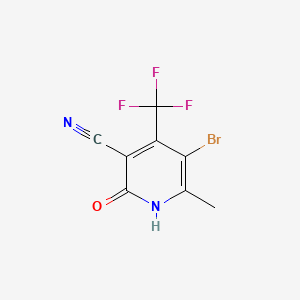
![[(4-Bromo-3-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B602845.png)

![4-isopropyl-2-[(3-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B602847.png)
![[(4-Bromo-3-methoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B602848.png)
amine](/img/structure/B602853.png)
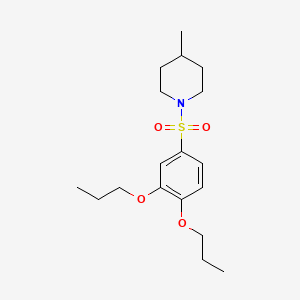
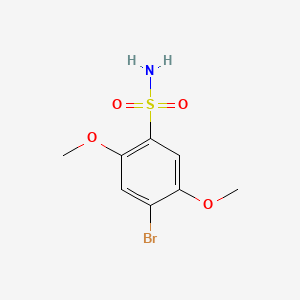
![[(2-Methoxy-4-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B602858.png)
![[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B602859.png)
![[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B602860.png)
![Dimethyl{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine](/img/structure/B602861.png)
![[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B602862.png)
